![molecular formula C17H15NO4S B2963005 N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide CAS No. 942864-25-7](/img/structure/B2963005.png)
N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromene ring, a sulfonamide group, and a methylphenyl group. These functional groups would significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The chromene ring might undergo electrophilic aromatic substitution or other reactions typical for aromatic systems. The sulfonamide group could participate in various reactions, such as hydrolysis or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group might increase its solubility in water, while the chromene ring might contribute to its UV/Vis absorption spectrum .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitumor Applications
A study highlighted the synthesis and characterization of sulfonamide compounds incorporating a chromene azo motif, aimed at drug-resistant pathogens. These compounds demonstrated notable antibacterial, antifungal activities, and cytotoxic screening against cancer cell lines such as HCT-116, HepG-2, and MCF-7. The investigation also covered their inhibitory effects on histone deacetylase (HDAC) classes and tubulin polymerization, identifying promising antitumor drug candidates (Okasha et al., 2019).
Chemical Sensor for Ions
Another study focused on the synthesis of a highly selective fluorescence chemosensor based on a coumarin fluorophore derivative. This chemosensor exhibited an "on-off-on" fluorescence response towards Cu2+ and H2PO4− ions, demonstrating potential applications in environmental monitoring or biochemical assays (Meng et al., 2018).
Antimicrobial and Antiproliferative Agents
Research has also been conducted on the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives with various biologically active moieties, including chromene. These compounds were tested for their cytotoxic activity against lung and liver carcinoma cell lines, showcasing significant antimicrobial and antiproliferative properties (Abd El-Gilil, 2019).
Synthesis and Evaluation of Heterocyclic Compounds
Another study aimed at the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, which were evaluated as antimicrobial agents. These compounds include derivatives of thiazole, pyridone, pyrazole, chromene, and hydrazone, showing promising antibacterial and antifungal activities (Darwish et al., 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-oxochromene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-12-2-4-13(5-3-12)11-18-23(20,21)15-7-8-16-14(10-15)6-9-17(19)22-16/h2-10,18H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIAAVDMFIGXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

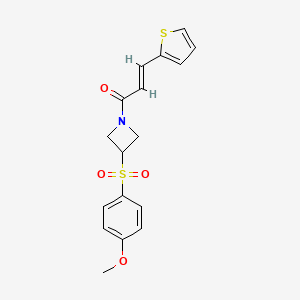
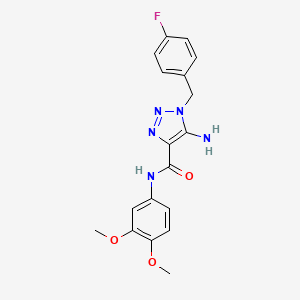
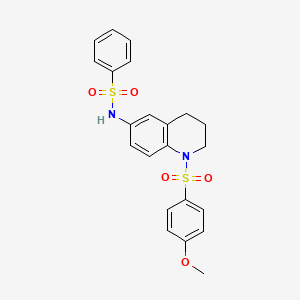
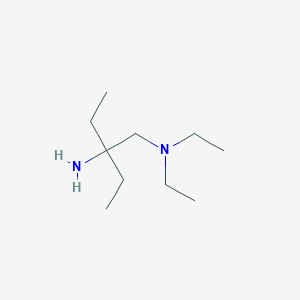


![2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone](/img/structure/B2962934.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2962935.png)
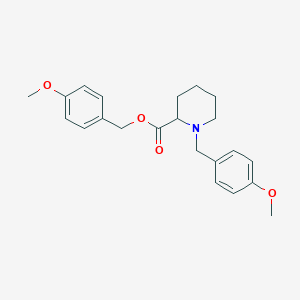
![5-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2962937.png)
![2-Bromo-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]aniline](/img/structure/B2962941.png)
![N-[[4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2962942.png)

![4-Methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2962944.png)